Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the ethoxy and fluorophenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl 4,4,4-trifluoroacetoacetate with ethyl carbazate in ethanol, heated at reflux for several hours. The resulting product is then treated with thionyl chloride and heated to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic chemistry.
Mechanism of Action
The mechanism of action of Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Shares a similar core structure but differs in the position and type of substituents.
Fluorophenyl-isoxazole derivatives: These compounds have similar fluorophenyl groups but differ in the heterocyclic ring structure.
Uniqueness
Ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and the pyridazine ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-ethoxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-3-21-12-9-13(19)18(11-7-5-10(16)6-8-11)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNMIBKVIVRULN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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